Ligand Synthesis: The compound is synthesized and then reacted with metal ions to form coordination complexes.
Synthesis of Explosives: The compound is used as a precursor in the synthesis of energetic materials.
Scientific Field: Pharmaceutical Sciences Application Summary: The compound is investigated for its effects on enzymes like glutaminyl cyclase, which is implicated in diseases like Alzheimer’s . Methods of Application:
Enzyme Inhibition Studies: Ethyl 1H-tetrazole-5-acetate is used to study its inhibitory effects on glutaminyl cyclase.
Experimental Procedures: The compound’s effect on the enzyme’s activity is measured using biochemical assays. Results: Findings suggest that the compound can modulate the activity of glutaminyl cyclase, which may lead to therapeutic applications.
Scientific Field: Synthetic Organic Chemistry Application Summary: The compound serves as a starting material for the synthesis of various heterocyclic compounds . Methods of Application:
Heterocycle Synthesis: Utilized in [3+2] cycloaddition reactions to create diverse tetrazole derivatives.
Experimental Procedures: Reactions are monitored using techniques like TLC and purified using chromatography. Results: Generation of a library of tetrazole-containing compounds for further exploration in drug discovery.
Scientific Field: Biochemistry Application Summary: Dilute solutions of the compound in acetonitrile are used for DNA synthesis, taking advantage of the tetrazole’s acidic nature . Methods of Application:
DNA Synthesis: The compound is used to activate nucleotides during the automated synthesis of DNA sequences.
Experimental Procedures: The process is carried out in automated DNA synthesizers under strict sequence-controlled conditions. Results: Successful synthesis of DNA strands that are used in various genetic studies and biotechnological applications.
1H-Tetrazole-1-acetic acid, ethyl ester is an organic compound with the molecular formula CHNO and a molecular weight of 156.14 g/mol. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with an acetic acid moiety. The ethyl ester form is characterized by the presence of an ethyl group attached to the carboxylic acid portion of the molecule. It is typically a solid or liquid and may be prone to rapid combustion under certain conditions .
The synthesis of this compound typically involves the reaction of trimethylsilyl azide with glycine ethyl ester hydrochloride and trimethyl orthoformate under controlled conditions .
The synthesis of 1H-tetrazole-1-acetic acid, ethyl ester typically follows these steps:
1H-Tetrazole-1-acetic acid, ethyl ester has several applications in different fields:
Interaction studies involving 1H-tetrazole-1-acetic acid, ethyl ester primarily focus on its reactivity with other chemical entities. These studies are essential for understanding how this compound can be utilized in drug development and other applications. Investigations into its interactions with enzymes and receptors may reveal its potential therapeutic mechanisms.
Several compounds share structural similarities with 1H-tetrazole-1-acetic acid, ethyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Chloro-1H-tetrazole-1-acetic acid, ethyl ester | CHClNO | Contains chlorine; potential antimicrobial activity |
1H-Tetrazole | CHN | Basic structure without acetic acid moiety |
5-Methyl-1H-tetrazole | CHN | Methyl substituent; alters biological activity |
The uniqueness of 1H-tetrazole-1-acetic acid, ethyl ester lies in its specific combination of structural elements that confer distinct chemical reactivity and biological properties compared to its analogs. Its ability to act as both a tetrazole and an acetic acid derivative makes it versatile for various synthetic applications.